molecular formula C14H10N4O5S3 B2428031 5-nitro-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)thiophene-2-carboxamide CAS No. 314029-12-4

5-nitro-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)thiophene-2-carboxamide

Cat. No. B2428031
M. Wt: 410.44
InChI Key: PTDRYBSRDNEZRV-UHFFFAOYSA-N
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Description

“5-nitro-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)thiophene-2-carboxamide” is a derivative of thiazole and sulfonamide, groups with known antibacterial activity . Thiazoles are important heterocyclic compounds exhibiting diverse biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .


Synthesis Analysis

The compound was synthesized as part of a study on hybrid antimicrobials that combine the effect of two or more agents . The synthesis involved the combination of thiazole and sulfonamide, groups with known antibacterial activity .


Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

The synthesized compounds were investigated for their antibacterial activity, in isolation and in complex with the cell-penetrating peptide octaarginine . Several of the synthesized compounds displayed potent antibacterial activity against both Gram-negative and Gram-positive bacteria .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Synthesis and Biological Activity

  • The compound has been studied for its synthesis and biological activity. It involves reactions leading to compounds tested for analgesic, anti-inflammatory, and antimicrobial activities (Gein et al., 2019).

Antimicrobial Activity

  • Research shows the potential of similar compounds in antimicrobial activities. For example, derivatives prepared from (E)-N-(arylethenesulfonyl)thiophene-2-carboxamides showed potential antibacterial and antifungal activity against specific strains (Sowmya et al., 2018).

Anticancer Activity

  • Thiophene-based compounds, including those similar to the query compound, have shown inhibitory activity against various cancer cell lines. This indicates their potential in anticancer research (Atta & Abdel‐Latif, 2021).

Enzyme Inhibition

  • Compounds with structures related to the query have been studied for their inhibitory effects on human carbonic anhydrase isoenzymes, suggesting their use in exploring enzyme inhibition (Büyükkıdan et al., 2013).

Synthesis and Reactivity

  • The synthesis and reactivity of such compounds have been a subject of study, focusing on their chemical properties and potential in developing new derivatives (Aleksandrov et al., 2020).

Antitubercular Activity

  • Research on similar compounds includes their synthesis and evaluation for antitubercular activity, highlighting their potential in tuberculosis treatment (Samadhiya et al., 2013).

properties

IUPAC Name

5-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O5S3/c19-13(11-5-6-12(25-11)18(20)21)16-9-1-3-10(4-2-9)26(22,23)17-14-15-7-8-24-14/h1-8H,(H,15,17)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTDRYBSRDNEZRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CC=C(S2)[N+](=O)[O-])S(=O)(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-nitro-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)thiophene-2-carboxamide

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